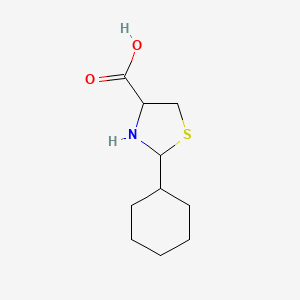

Acide 2-cyclohexyl-thiazolidine-4-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclohexyl-thiazolidine-4-carboxylic acid is a chemical compound belonging to the thiazolidine family, characterized by a thiazolidine ring fused with a cyclohexyl group and a carboxylic acid moiety

Applications De Recherche Scientifique

2-Cyclohexyl-thiazolidine-4-carboxylic acid has found applications in several scientific research areas:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicine: The compound has potential therapeutic applications, such as in the treatment of metabolic disorders and inflammatory diseases.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

Target of Action

Thiazolidine derivatives, to which 2-cyclohexyl-thiazolidine-4-carboxylic acid belongs, are known to interact with 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine .

Mode of Action

2-Cyclohexyl-thiazolidine-4-carboxylic acid, like other thiazolidine derivatives, is believed to undergo a fast reaction with 1,2-aminothiols under physiological conditions . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Biochemical Pathways

The interaction of thiazolidine derivatives with 1,2-aminothiols suggests that they may influence protein structure and function .

Action Environment

It is known that the reaction of thiazolidine derivatives with 1,2-aminothiols occurs under physiological conditions , suggesting that factors such as pH and temperature could potentially influence the action of 2-Cyclohexyl-thiazolidine-4-carboxylic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-thiazolidine-4-carboxylic acid typically involves the cyclization of thiazolidine derivatives with cyclohexylamine under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 2-Cyclohexyl-thiazolidine-4-carboxylic acid may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclohexyl-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of 2-Cyclohexyl-thiazolidine-4-carboxylic acid can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Comparaison Avec Des Composés Similaires

Thiazolidine derivatives

Cyclohexyl-containing compounds

Other thiazolidine carboxylic acids

Activité Biologique

2-Cyclohexyl-thiazolidine-4-carboxylic acid (CCTCA), a sulfur-containing compound, is characterized by its thiazolidine ring and carboxylic acid functional group. Its molecular formula is C10H17NO2S with a molecular weight of 215.31 g/mol. The compound exhibits promising biological activities that warrant detailed examination.

1. Chemical Structure and Properties

The structural uniqueness of CCTCA arises from the cyclohexyl group attached to the nitrogen atom of the thiazolidine ring, which influences its solubility and reactivity. This distinct structure positions CCTCA as a potential candidate for various applications in medicinal chemistry.

2. Biological Activity Overview

Research indicates that CCTCA interacts with multiple biological targets, including proteins and enzymes, leading to various pharmacological effects. Some notable activities include:

- Antimicrobial Activity : Preliminary studies suggest that CCTCA may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria.

- Antibiofilm Properties : Similar thiazolidine derivatives have demonstrated the ability to inhibit biofilm formation in bacterial strains, indicating that CCTCA may possess similar capabilities.

- Potential Therapeutic Applications : The compound's structural features suggest potential use in drug development targeting diseases such as cancer and microbial infections.

The mechanisms by which CCTCA exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : CCTCA may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound could potentially bind to receptors, modulating their activity and influencing cellular responses.

4. Comparative Analysis with Related Compounds

To better understand the unique properties of CCTCA, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hexyl-thiazolidine-4-carboxylic acid | Similar thiazolidine structure | Different alkyl substituent affects solubility |

| 2-(2-Hydroxyphenyl)-thiazolidine-4-carboxylic acid | Hydroxy group addition | Enhanced polarity may influence biological activity |

| Thiazolidine-4-carboxylic acid | Lacks cyclohexyl substituent | More basic structure; less sterically hindered |

The presence of the cyclohexyl group in CCTCA contributes to its distinct physical and chemical properties compared to these similar compounds .

5. Case Studies and Research Findings

Research has explored various aspects of thiazolidine derivatives, including their synthesis and biological evaluation:

- A study on thiazolidines indicated that modifications in the thiazolidine structure could enhance antimicrobial activity, suggesting that similar modifications in CCTCA might yield beneficial effects .

- Another investigation highlighted the potential of thiazolidine derivatives as neuraminidase inhibitors, which are crucial for antiviral drug development . This positions CCTCA as a candidate for further exploration in antiviral applications.

6. Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of 2-cyclohexyl-thiazolidine-4-carboxylic acid. Suggested areas for future studies include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of CCTCA.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by CCTCA to better understand its action.

- Formulation Development : Exploring different formulations to enhance bioavailability and effectiveness in clinical settings.

Propriétés

IUPAC Name |

2-cyclohexyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h7-9,11H,1-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEBHQSOFHCRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2NC(CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.